molecular formula C20H18FN3O2 B11172195 N-(2-cyanophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-(2-cyanophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11172195
M. Wt: 351.4 g/mol
InChI Key: OCVROSYSDIMBGY-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide: is a complex organic compound that features a pyrrolidine ring, a cyanophenyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Cyanophenyl Group: This step often involves a nucleophilic substitution reaction where a cyanophenyl group is introduced to the pyrrolidine ring.

    Attachment of the Fluorophenyl Group: This is typically done through a Friedel-Crafts alkylation reaction, where the fluorophenyl group is attached to the ethyl chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or iron complexes, can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydride) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-cyanophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials, such as polymers or coatings.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanophenyl)-2-[4-(2-fluorophenyl)piperazino]acetamide
  • N-(4-cyanophenyl)-2-[(2-fluorophenyl)sulfanyl]acetamide

Uniqueness

N-(2-cyanophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring with both cyanophenyl and fluorophenyl groups. This structural arrangement imparts specific chemical and physical properties that differentiate it from similar compounds, making it particularly valuable in certain research and industrial applications.

Properties

Molecular Formula

C20H18FN3O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-(2-cyanophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H18FN3O2/c21-17-7-5-14(6-8-17)9-10-24-13-16(11-19(24)25)20(26)23-18-4-2-1-3-15(18)12-22/h1-8,16H,9-11,13H2,(H,23,26)

InChI Key

OCVROSYSDIMBGY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CCC2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3C#N

Origin of Product

United States

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